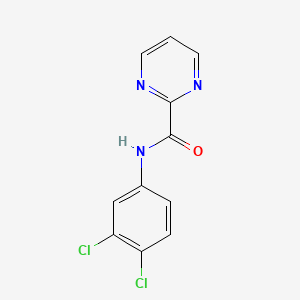
N-(3,4-dichlorophenyl)-2-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- A related compound, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was synthesized by reacting N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes (J. Akbari et al., 2008).
Molecular Structure Analysis
- The pyrimidine rings in compounds like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine are planar, with significant displacements of the ring-substituent atoms from this plane, indicating polarization of electronic structures (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
- N-Phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine, a similar compound, was used with various acids and dianhydrides to synthesize polyamides and polyimides, demonstrating the reactivity of such compounds in forming complex polymers (Chin‐Ping Yang & Jiun-Hung Lin, 1994; 1995).
Physical Properties Analysis
- Polyamides synthesized from compounds like N-Phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine showed amorphous structures, solubility in polar solvents, and high glass transition temperatures, indicating the thermal and structural stability of these materials (Chin‐Ping Yang & Jiun-Hung Lin, 1995).
Chemical Properties Analysis
- The introduction of various groups at different positions of the pyrimidine ring, such as in N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, significantly affects the chemical activity and properties of the compound, as seen in studies exploring modifications for potential oral bioavailability (M. Palanki et al., 2000).
科学的研究の応用
Polymer Synthesis and Properties
Research has demonstrated the use of related dichlorophenyl-pyrimidine derivatives in the synthesis of aromatic polyamides and polyimides. These polymers exhibit significant amorphous characteristics, high glass transition temperatures, and excellent thermal stability. They are soluble in a variety of polar solvents, making them suitable for casting into transparent, flexible films. Such materials have potential applications in advanced electronics, aerospace, and as materials resistant to extreme conditions (Yang & Lin, 1995).
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of various heterocyclic structures, such as 1,2,4-triazolo[1,5-c]pyrimidines and thiazolo[3,2-a]pyrimidines, through reactions involving enamino nitriles and semicarbazide. These processes highlight the compound's role in building complex molecular architectures with potential biological applications (Wamhoff et al., 1993).
Biological Activity Exploration
Research into N-(4-chlorophenyl)-2-pyrimidinecarboxamide derivatives has shown significant antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial agents. The structural modifications of these compounds can lead to variations in their biological activities, indicating a broad area of research for pharmaceutical applications (Akbari et al., 2008).
Advanced Material Applications
Further studies have explored the synthesis of rigid-rod polyamides and polyimides derived from related dichlorophenyl-pyrimidine compounds, emphasizing their amorphous nature, solubility in polar aprotic solvents, and excellent thermal and oxidative stability. These materials' properties make them suitable for high-performance applications where durability and resistance to degradation are crucial (Spiliopoulos et al., 1998).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3,4-dichlorophenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-3-2-7(6-9(8)13)16-11(17)10-14-4-1-5-15-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHAHFOXDAYHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)

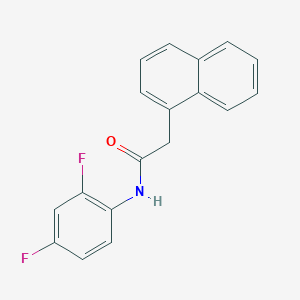

![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
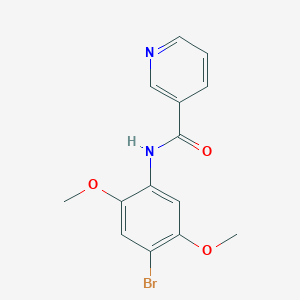
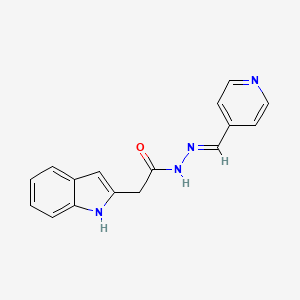
![3-cyclopropyl-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5601954.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5601955.png)
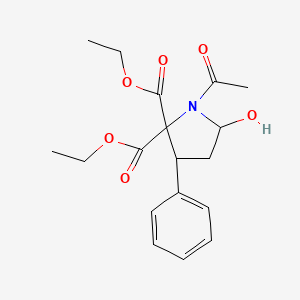
![5,8-dimethyl-2-{[4-(3-pyrrolidinyl)-1-piperazinyl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5601963.png)